molecular formula C22H21NOS B14563888 N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine CAS No. 61821-40-7

N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine

Cat. No.: B14563888
CAS No.: 61821-40-7
M. Wt: 347.5 g/mol
InChI Key: VIEUKWNNAMJYPI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine is a synthetic organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Properties

CAS No.

61821-40-7

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

IUPAC Name

N,N-dibenzyl-1-(2-methylphenyl)-1-sulfinylmethanamine

InChI

InChI=1S/C22H21NOS/c1-18-10-8-9-15-21(18)22(25-24)23(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3

InChI Key

VIEUKWNNAMJYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine typically involves the reaction of benzylamine derivatives with thioamide precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-1-(phenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
  • N,N-Dibenzyl-1-(4-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
  • N,N-Dibenzyl-1-(2-chlorophenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine

Uniqueness

N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its behavior compared to similar compounds.

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